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Cat. No. B150682

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to troubleshooting peak splitting during the HPLC
purification of modified oligonucleotides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve HPLC peak splitting issues in a
systematic manner.

Q1: My chromatogram shows split peaks for all my oligonucleotide samples. What is the likely
cause and how can | fix it?

When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem
with the HPLC system hardware that is affecting the entire flow path before the separation
occurs.[1]

Possible Causes and Solutions:

o Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or pump seal wear
can clog the inlet frit, causing the sample to be distributed unevenly onto the column.[2][3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b150682?utm_src=pdf-interest
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006948en_b157469380/720006948en.pdf
https://www.glsciencesinc.com/blog/hplc-column-washing-procedure
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Solution: First, try back-flushing the column at a low flow rate. If this does not resolve the
issue, the frit needs to be replaced.[4] Using guard columns and filtering all samples and
mobile phases can help prevent this problem.

e Column Void or Channeling: A void or channel at the head of the column can lead to different
flow paths for the sample, resulting in split peaks.[3][5] This can be caused by improper
column packing, pressure shocks, or the dissolution of the silica bed at high pH.

o Solution: A column void is often irreversible, and the column will likely need to be replaced.

[3]

e Leak or Dead Volume in the Flow Path: A loose fitting or improper connection between the
injector and the column can create dead volume, leading to peak distortion.[6]

o Solution: Check all fittings and connections between the injector and the column to ensure
they are tight and properly seated. Use low-dead-volume tubing and fittings where
possible.[6]

Q2: Only a single peak for my modified oligonucleotide is splitting. What should | investigate?

If only one peak is splitting, the problem is more likely related to the specific chemical
properties of your oligonucleotide or its interaction with the chromatographic system under the
current method conditions.[3]

Possible Causes and Solutions:

e Oligonucleotide Secondary Structures: Modified oligonucleotides, especially those with G-
rich sequences, can form secondary structures like hairpins or G-quadruplexes. These
conformers can have slightly different retention times, leading to peak broadening or splitting.

[7]

o Solution: Increase the column temperature (e.g., to 60-80°C) to denature these structures.
[7] You can also use a denaturing mobile phase, for example, by adding urea or using a
high pH mobile phase (for pH-stable columns).[1]

o Co-eluting Impurity: The split peak may actually be two different species eluting very close to
each other, such as a closely related impurity (e.g., an n-1 mer) or a diastereomer of a
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phosphorothioate oligonucleotide.

o Solution: Optimize the separation method to improve resolution. This can be achieved by
adjusting the gradient slope, changing the mobile phase composition (e.g., the type or
concentration of the ion-pairing reagent), or trying a different column chemistry.[3]

o Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger
than the mobile phase at the start of the gradient, it can cause peak distortion, including
splitting.[8]

o Solution: Whenever possible, dissolve the oligonucleotide sample in the initial mobile
phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

e On-Column Degradation: Some modified oligonucleotides may be unstable under the
analytical conditions, leading to degradation on the column and the appearance of extra
peaks.

o Solution: Investigate the stability of your oligonucleotide under the mobile phase
conditions (pH, temperature). If degradation is suspected, consider using a milder mobile
phase or reducing the analysis time.

Frequently Asked Questions (FAQS)

Q3: How does the ion-pairing reagent affect peak shape in oligonucleotide purification?

lon-pairing (IP) reagents, typically alkylamines like triethylamine (TEA), are added to the mobile
phase to form neutral complexes with the negatively charged phosphate backbone of
oligonucleotides. This increases their retention on a reversed-phase column. The choice and
concentration of the IP reagent can significantly impact peak shape and resolution.[7] An
inappropriate concentration or a poorly prepared IP reagent solution can lead to broad or split
peaks.

Q4: Can temperature fluctuations cause peak splitting?

Yes, temperature variations can affect the viscosity of the mobile phase and the kinetics of the
interactions between the oligonucleotide and the stationary phase, potentially leading to
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changes in retention time and peak shape, including splitting.[6] Maintaining a constant and
uniform column temperature is crucial for reproducible results.

Q5: My oligonucleotide sample is highly modified. Could the modifications themselves cause
peak splitting?

Yes, extensive modifications can introduce heterogeneity. For example, if a modification is not
uniformly distributed across all oligonucleotide molecules, it can result in a population of closely
related species with slightly different chromatographic behaviors, which may manifest as
broadened or split peaks.

Q6: | see peak splitting after switching to a new column of the same type. What could be the
reason?

Even with columns of the same type, there can be slight variations in packing efficiency from
one column to another. More likely, however, is that a fitting was not properly connected to the
new column, creating a small dead volume.[9] Always ensure that fittings are correctly installed
and tightened when replacing a column.

Data Presentation

Table 1: Typical HPLC Parameters for Modified Oligonucleotide Purification
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Parameter

Typical Range

Notes

C18 is most common for its

Column Chemistry C18, C8 o
hydrophobicity.[10]
Smaller particles offer higher
Particle Size 1.7-5pm resolution but generate higher
backpressure.[10]
] Larger pores are suitable for
Pore Size 100 - 300 A

larger oligonucleotides.[1]

Mobile Phase A

100 mM Triethylammonium
Acetate (TEAA) in Water, pH
7-8.5

A common ion-pairing buffer.
[11]

15 mM TEA, 400 mM
Hexafluoroisopropanol (HFIP)

in Water

Used for LC-MS applications
due to its volatility.[1]

Mobile Phase B

Acetonitrile or Methanol

Acetonitrile is a stronger

eluting solvent than methanol.

[7]

5-20% B to 30-60% B over 15-

The gradient should be

Gradient ) optimized for the specific
30 min ) )
oligonucleotide.
, _ Lower flow rates can improve
0.2 - 1.0 mL/min for analytical )
Flow Rate resolution for large molecules.
columns
[1]
Elevated temperatures help to
Column Temperature 50-80°C denature secondary structures.
[7]
_ The standard wavelength for
Detection Wavelength 260 nm ) ) ]
nucleic acid detection.
Should be minimized if the
Injection Volume 5-20uL sample solvent is stronger than

the mobile phase.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4206774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206774/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006948en_b157469380/720006948en.pdf
https://www.chromatographyonline.com/view/washing-reversed-phase-silica-based-columns
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006948en_b157469380/720006948en.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/solutions-for-oligonucleotide-analysis-and-purification-reversed-phase-chromatography
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006948en_b157469380/720006948en.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/solutions-for-oligonucleotide-analysis-and-purification-reversed-phase-chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Experimental Protocols

Protocol 1: General HPLC Column Flushing Procedure for Reversed-Phase Columns

This protocol is a general guideline for cleaning a reversed-phase column used for

oligonucleotide analysis. Always consult the column manufacturer's instructions for specific

recommendations.[12]

Disconnect the column from the detector to prevent contamination of the detector cell.[13]

Flush with Buffer-Free Mobile Phase: If your mobile phase contains buffers or salts, first flush
the column with 5-10 column volumes of a mobile phase with the same organic composition
but without the buffer salts (e.g., a mixture of water and acetonitrile).[12]

Wash with 100% Organic Solvent: Flush the column with at least 10-20 column volumes of
100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[12]

Intermediate Solvent Wash (Optional): For highly contaminated columns, a sequence of
increasingly non-polar solvents can be used. A typical sequence is:

o 10-20 column volumes of Isopropanol
o 10-20 column volumes of Tetrahydrofuran (THF)
o 10-20 column volumes of Isopropanol (to transition back to aqueous-compatible solvents)

Re-equilibration: Before returning to your analytical method, flush the column with the initial
mobile phase (including buffer) for at least 10-20 column volumes, or until the baseline is
stable.

Protocol 2: Denaturing HPLC for Oligonucleotides with Secondary Structures

This protocol can be used to improve the peak shape of oligonucleotides that are prone to

forming secondary structures.

e Elevate the Column Temperature: Set the column oven temperature to 60-80 °C. Allow the
column to equilibrate at this temperature for at least 15-20 minutes before the first injection.
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e Prepare a Denaturing Mobile Phase (if necessary): If elevated temperature alone is not
sufficient, a denaturing agent can be added to the mobile phase.

o High pH Method (for pH-stable columns): Prepare your aqueous mobile phase (e.g., with
an ion-pairing reagent) and adjust the pH to a higher value where secondary structures
are less stable. Note that traditional silica-based columns are not stable at high pH.

o Urea Method: Add urea to your agueous mobile phase A to a final concentration of 10%
(w/v).[1] Be aware that urea can increase the viscosity of the mobile phase and may
require adjustments to the flow rate.

o Sample Preparation: Dissolve the oligonucleotide sample in the initial mobile phase.

e Run the HPLC Analysis: Inject the sample and run your gradient method under the
denaturing conditions. The combination of elevated temperature and/or a denaturing mobile
phase should result in sharper, more symmetrical peaks.

Mandatory Visualization
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Troubleshooting Workflow for HPLC Peak Splitting
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Single Peak Spliting Likely Instrument/Hardware Issue

Investigate Secondary Structures

Likely Sample or Method Issue

Check Column Inlet Frit Check for Column Void

Check Fittings and Connections

Check for Co-eluting Impurities Check Sample Solvent Compatibility

Tighten/Replace Fittings
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Replace Columnj

Increase Temperature / Use Denaturing Mobile Phas:'

Optimize Separation Melhodh|

Dissolve Sample in Mobile Phaseh|
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Caption: Troubleshooting workflow for HPLC peak splitting.
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Causes of HPLC Peak Splitting in Oligonucleotide Purification
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Caption: Common causes of HPLC peak splitting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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